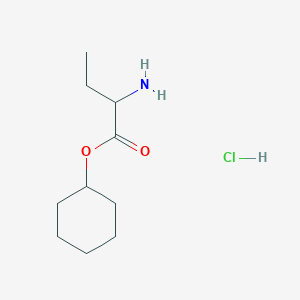

Cyclohexyl 2-aminobutanoate hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

cyclohexyl 2-aminobutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-2-9(11)10(12)13-8-6-4-3-5-7-8;/h8-9H,2-7,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRBTIFVYJIGPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC1CCCCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Cyclohexyl 2 Aminobutanoate Hydrochloride

Direct Esterification Approaches Utilizing 2-Aminobutanoic Acid

Direct esterification of 2-aminobutanoic acid with cyclohexanol (B46403) presents a straightforward route to obtaining the desired cyclohexyl ester. However, the presence of both an amino and a carboxylic acid group in the same molecule necessitates specific catalytic conditions to favor the esterification of the carboxyl group while preventing unwanted side reactions of the amino group. The use of a secondary alcohol like cyclohexanol can also influence reaction kinetics due to steric hindrance.

Acid-Catalyzed Esterification Protocols (e.g., employing hydrochloric acid as a catalyst)

The Fischer-Speier esterification is a classical and widely employed method for the synthesis of esters from carboxylic acids and alcohols, utilizing a strong acid as a catalyst. libretexts.orgchemguide.co.uk In the context of amino acids, the acid catalyst serves a dual purpose: it protonates the carboxylic acid to increase its electrophilicity and protects the amino group by forming an ammonium (B1175870) salt, thereby preventing its participation in side reactions. pearson.com

For the synthesis of Cyclohexyl 2-aminobutanoate, a suspension of 2-aminobutanoic acid in cyclohexanol would be treated with a stream of dry hydrogen chloride gas or a stoichiometric amount of a strong acid like sulfuric acid. The mixture is then typically heated to reflux to achieve a reasonable reaction rate. Given that cyclohexanol is a secondary alcohol, longer reaction times or higher temperatures may be required compared to esterifications with primary alcohols like methanol (B129727) or ethanol.

| Parameter | Typical Condition | Rationale |

| Catalyst | Anhydrous HCl (gas), H₂SO₄ | Protonates the carboxylic acid and protects the amino group. |

| Reactant Ratio | Excess Cyclohexanol | Serves as both reactant and solvent; drives the equilibrium forward. |

| Temperature | Reflux | To overcome the activation energy, especially with a secondary alcohol. |

| Reaction Time | Several hours to days | Reaction is often slow and reversible. |

Esterification with Thionyl Chloride in Dry Alcoholic Media

A highly effective method for the esterification of amino acids involves the use of thionyl chloride (SOCl₂) in an alcoholic medium. scribd.com This approach is often preferred as it typically proceeds under milder conditions and can lead to higher yields compared to traditional Fischer esterification. The reaction of thionyl chloride with the alcohol (in this case, cyclohexanol) in situ generates the reactive intermediate, an alkyl chlorosulfite, and hydrogen chloride. The hydrogen chloride then protonates the amino acid as in the Fischer-Speier method.

The key advantage of this method is that the thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. This intermediate is then readily attacked by the alcohol to form the ester. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.

A typical procedure involves suspending the 2-aminobutanoic acid in anhydrous cyclohexanol and cooling the mixture in an ice bath. Thionyl chloride is then added dropwise to the stirred suspension. After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be gently heated to ensure completion. mdpi.com The product is directly obtained as the hydrochloride salt.

| Parameter | Typical Condition | Rationale |

| Reagent | Thionyl Chloride (SOCl₂) | Forms a highly reactive acyl chloride intermediate. |

| Solvent | Anhydrous Cyclohexanol | Acts as both the reactant and the solvent. |

| Temperature | Initial cooling (0 °C), then room temp. or gentle heating | To control the initial exothermic reaction of SOCl₂ with the alcohol. |

| Byproducts | SO₂, HCl (gaseous) | Gaseous nature of byproducts drives the reaction forward. |

Trimethylchlorosilane-Mediated Esterification

Trimethylchlorosilane (TMSCl) in an alcohol solvent provides a convenient and mild method for the esterification of amino acids, often resulting in good to excellent yields of the corresponding amino acid ester hydrochlorides. nih.govresearchgate.net This method is advantageous due to its simple operation, mild reaction conditions, and straightforward workup. nih.gov

The reaction mechanism is believed to involve the in situ generation of anhydrous HCl from the reaction of TMSCl with the alcohol. This HCl then acts as the catalyst for the esterification, following a similar pathway to the Fischer-Speier reaction. Additionally, TMSCl can react with the carboxylic acid to form a silyl (B83357) ester intermediate, which is more reactive towards nucleophilic attack by the alcohol.

For the preparation of Cyclohexyl 2-aminobutanoate hydrochloride, 2-aminobutanoic acid would be suspended in cyclohexanol, followed by the slow addition of trimethylchlorosilane. The reaction is typically stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent and excess reagents are removed under reduced pressure to yield the crude hydrochloride salt. nih.gov

| Parameter | Typical Condition | Rationale |

| Reagent | Trimethylchlorosilane (TMSCl) | Generates HCl in situ and may form a reactive silyl ester. |

| Solvent | Cyclohexanol | Serves as both reactant and solvent. |

| Temperature | Room Temperature | Mild reaction conditions are a key advantage of this method. |

| Stoichiometry | Typically 2 equivalents of TMSCl per carboxyl group | To ensure complete reaction. |

Formation of the Hydrochloride Salt

The product of the esterification of an amino acid under acidic conditions is typically the hydrochloride salt of the amino acid ester. However, if the esterification is performed under conditions that yield the free base of the amino acid ester, or if the free base is isolated, a subsequent step is required to form the hydrochloride salt. The hydrochloride salt is often preferred due to its increased stability and crystallinity, which facilitates purification and handling. wikipedia.org

Strategies for Anhydrous Hydrochloride Salt Precipitation from Free Bases

To form the hydrochloride salt from the free base of Cyclohexyl 2-aminobutanoate, the free base is first dissolved in a suitable anhydrous organic solvent. A solution of anhydrous hydrogen chloride in an organic solvent (e.g., diethyl ether, dioxane) or gaseous hydrogen chloride is then introduced into the solution. researchgate.net

A common laboratory method for generating anhydrous HCl gas involves the dropwise addition of concentrated sulfuric acid to sodium chloride. researchgate.net The resulting HCl gas can be bubbled directly into the solution of the free amino acid ester. The hydrochloride salt, being generally insoluble in nonpolar organic solvents, precipitates out of the solution and can be collected by filtration. researchgate.net The collected solid is then typically washed with the anhydrous solvent to remove any unreacted free base and dried under vacuum.

Stoichiometric and Solvent Selection Considerations for Salt Formation

The choice of solvent is crucial for the successful precipitation of the hydrochloride salt. The ideal solvent should readily dissolve the free amino acid ester but have low solubility for the corresponding hydrochloride salt. researchgate.net Diethyl ether is a commonly used solvent for this purpose due to its low polarity and volatility, which facilitates the isolation and drying of the product. researchgate.net Other nonpolar solvents such as hexane (B92381) or ethyl acetate (B1210297) may also be employed. It is imperative to use anhydrous solvents to prevent the hydrolysis of the ester and to avoid dissolving the water-soluble hydrochloride salt. researchgate.net

Stoichiometrically, a slight excess of hydrogen chloride is often used to ensure complete conversion of the free base to the hydrochloride salt. However, a large excess should be avoided as it can lead to the formation of dihydrochlorides or complicate the purification process. The addition of the HCl solution or gas should be done carefully, and the precipitation of the salt is often immediate.

| Factor | Consideration | Rationale |

| Solvent | Anhydrous, nonpolar (e.g., diethyl ether) | Maximizes precipitation of the salt while dissolving the free base. |

| HCl Source | Anhydrous HCl gas or solution in an organic solvent | Prevents introduction of water, which can hydrolyze the ester. |

| Stoichiometry | Slight excess of HCl | Ensures complete conversion to the hydrochloride salt. |

| Temperature | Often performed at low temperatures | Can improve the crystallinity and yield of the precipitated salt. |

Enantioselective Synthesis Strategies for Chiral Alpha-Aminobutanoic Acid Esters (Relevant to this compound)

The synthesis of enantiomerically pure α-amino acids and their derivatives is a cornerstone of modern organic chemistry. For a molecule like Cyclohexyl 2-aminobutanoate, achieving high enantiopurity at the C2 position is paramount. Various strategies have been developed to this end, leveraging catalysts that can influence the stereochemical outcome of a reaction.

Organocatalytic Approaches

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. uniurb.it These catalysts offer an alternative to traditional metal-based systems and are often lauded for their lower toxicity and stability. For the synthesis of chiral α-aminobutanoic acid esters, multi-step organocatalytic sequences can be employed.

A representative strategy involves a domino reaction sequence, such as a Knoevenagel condensation followed by a Diels-Alder reaction and subsequent epimerization, which can be catalyzed by amino acids or simple amines. nih.gov While this specific sequence often targets complex polycyclic systems, the underlying principles of organocatalytic activation are broadly applicable. For instance, the Knoevenagel condensation of an aldehyde with an active methylene (B1212753) compound can generate a key intermediate. nih.govuh.edu

Another powerful organocatalytic method is asymmetric epoxidation. Chiral epoxides are highly versatile building blocks because their strained three-membered rings are susceptible to nucleophilic ring-opening reactions. nih.gov An organocatalyst can direct the epoxidation of an α,β-unsaturated ester, followed by a domino ring-opening esterification sequence to install the desired amino and ester functionalities with high stereocontrol.

Table 1: Overview of Organocatalytic Strategies

| Strategy | Key Reactions | Catalyst Type | Advantages |

|---|---|---|---|

| Domino Reaction | Knoevenagel Condensation, Michael Addition | Amino Acids, Amines | Step economy, complexity generation |

Stereocontrolled Routes via Reductive Amination

Reductive amination is a direct and efficient method for forming C-N bonds. In the context of synthesizing chiral α-amino esters, this involves the asymmetric reduction of an imine or the direct reductive coupling of an α-ketoester with an amine. nih.gov Biocatalysis, particularly the use of enzymes like imine reductases (IREDs) and reductive aminases (RedAms), has revolutionized this approach. nih.govnih.gov

These NAD(P)H-dependent oxidoreductases can catalyze the asymmetric synthesis of N-substituted α-amino esters with high conversion rates and excellent enantioselectivities under mild reaction conditions. nih.gov Researchers have successfully employed sequence-diverse metagenomic IREDs for the direct reductive coupling of various α-ketoesters and amines, demonstrating the scalability of this system for producing both enantiomers of the target amino esters. nih.gov Identifying and modifying key amino acid residues within the enzyme's substrate and cofactor binding pockets can further enhance or even invert the stereoselectivity, allowing for fine-tuned control over the chiral outcome. rsc.orgchemrxiv.org

Table 2: Imine Reductase-Catalyzed Asymmetric Synthesis of N-Substituted α-Amino Esters

| α-Ketoester Substrate | Amine Partner | Product Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ethyl 2-oxobutanoate | Benzylamine | High | >99% | nih.gov |

| Methyl 2-oxobutanoate | (R)-1-Phenylethylamine | High | >99% | nih.gov |

Data represents typical results from preparative scale transformations highlighted in the source literature.

Asymmetric Arylation Catalyzed by Rhodium Complexes

Rhodium-catalyzed asymmetric arylation represents a sophisticated method for creating stereogenic centers. While the name suggests the addition of an aryl group, the underlying principle involves the enantioselective addition of an organometallic reagent to an imine functionality, guided by a chiral ligand complexed to the rhodium center. nih.gov

This methodology has been successfully applied to the arylation of cyclic N-sulfonyl α-ketimino esters using arylboronic acids. nih.gov By employing a simple sulfur-olefin ligand, a wide array of α,α-disubstituted chiral amino esters can be synthesized in excellent yields and with exceptionally high enantioselectivities (typically 98-99% ee). nih.gov Although the direct precursor to 2-aminobutanoic acid is not arylated, this method showcases a powerful strategy for constructing α-tertiary amino acids. The principles can be adapted for the addition of other organoboron reagents, providing a pathway to diverse α-substituted amino esters.

Enzymatic Methods for Enantiopure 2-Aminobutanoic Acid Precursors

Enzymatic kinetic resolution is a classic and highly effective technique for separating racemic mixtures. This method exploits the inherent stereoselectivity of enzymes, which preferentially catalyze a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. researchgate.net

For producing enantiopure 2-aminobutanoic acid, a common approach involves the selective hydrolysis of a racemic N-acyl-2-aminobutanoic acid derivative using an acylase enzyme. The acylase will specifically hydrolyze the N-acyl group from one enantiomer (e.g., the L-enantiomer), yielding the free amino acid, while leaving the other enantiomer (e.g., the D-enantiomer) in its acylated form. The resulting mixture of the free amino acid and the N-acyl amino acid can then be easily separated based on their different physical properties. Similarly, lipases can be used for the enantioselective hydrolysis of racemic esters, producing an enantioenriched alcohol and the unreacted ester. mdpi.commdpi.com This method is widely used due to its high selectivity, mild reaction conditions, and environmental compatibility.

Coupling Reactions for Cyclohexyl Ester Formation

Once the chiral 2-aminobutanoic acid hydrochloride is obtained, the final step is the formation of the ester bond with cyclohexanol. The selection of the coupling method is crucial to avoid side reactions and ensure a high yield, especially when dealing with sterically demanding alcohols or sensitive substrates.

Steglich Esterification Utilizing Carbodiimides and Aminopyridines

The Steglich esterification is a mild and highly efficient method for forming esters from carboxylic acids and alcohols. wikipedia.org It is particularly valuable for substrates that are sensitive to the harsh conditions of other methods like Fischer esterification. organic-chemistry.org The reaction employs a carbodiimide, typically N,N′-dicyclohexylcarbodiimide (DCC), as a coupling reagent and a catalytic amount of an aminopyridine, such as 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

The reaction mechanism proceeds as follows:

The carboxylic acid adds to one of the double bonds of DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org

In the absence of a better nucleophile, this intermediate can slowly rearrange to a stable N-acylurea, which is a common side reaction. wikipedia.org

DMAP, acting as a superior nucleophile and acyl transfer catalyst, attacks the O-acylisourea intermediate. wikipedia.orgorganic-chemistry.org This forms a reactive acylpyridinium species.

The alcohol (cyclohexanol) then reacts with the activated acylpyridinium intermediate to form the desired ester.

The byproduct of the DCC activation is N,N′-dicyclohexylurea (DCU), a stable urea (B33335) compound that is insoluble in many organic solvents and can often be removed by simple filtration. wikipedia.org

This method's mild, room-temperature conditions and its ability to overcome the steric hindrance of secondary alcohols like cyclohexanol make it an ideal choice for the synthesis of this compound. wikipedia.orgorganic-chemistry.org

Table 3: Key Reagents in Steglich Esterification

| Reagent | Chemical Name | Role |

|---|---|---|

| DCC | N,N′-Dicyclohexylcarbodiimide | Coupling Agent / Dehydrating Agent |

Elucidation of Reaction Mechanisms and Chemical Transformations Involving Alpha Amino Acid Esters

Hydrolytic Pathways of Alpha-Amino Acid Esters

The hydrolysis of the ester group in alpha-amino acid esters can proceed through several distinct mechanistic pathways, each influenced by the reaction conditions. These pathways include acid-catalyzed, non-enzymatic intramolecular, and enzyme-catalyzed routes.

The acid-catalyzed hydrolysis of alpha-amino acid esters is a reversible process that results in the formation of the corresponding carboxylic acid and alcohol. libretexts.org The reaction is typically carried out by heating the ester in the presence of a dilute acid, such as hydrochloric acid or sulfuric acid, which provides both the acidic catalyst and the water necessary for the reaction. libretexts.orgchemguide.co.uk The generally accepted mechanism for this transformation is the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). nih.gov

The mechanism proceeds through the following key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgchemguide.co.uk The positive charge on the protonated carbonyl group is delocalized through resonance. chemguide.co.uk

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. chemguide.co.uknih.gov

Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester's alkoxy group. This converts the alkoxy group into a good leaving group (an alcohol).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alcohol molecule.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the hydronium ion catalyst. libretexts.org

In specific cases, such as with esters containing a tertiary alkyl group, an SN1-type mechanism (AAL1) may occur, where the C-O bond cleaves to form a stable tertiary carbocation after the initial protonation. chemistrysteps.com

In the absence of strong acids, bases, or enzymes, the hydrolysis of alpha-amino acid esters can be facilitated by the intramolecular participation of the alpha-amino group. This pathway is particularly relevant for certain prodrugs designed to release an active compound under physiological conditions. nih.gov

The mechanism involves the following steps:

Intramolecular Nucleophilic Attack: The unprotonated α-amino group acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a cyclic tetrahedral intermediate. nih.gov

Formation of Intermediates: This intermediate can then proceed through various pathways, including the formation of a lactam or other cyclic structures, which ultimately lead to the hydrolysis of the ester and release of the alcohol. nih.gov

The rate of this intramolecularly catalyzed hydrolysis is significantly influenced by the pH of the solution. At low pH, the amino group is protonated and thus non-nucleophilic, favoring direct hydrolysis. nih.gov At physiological pH (around 7.4), a sufficient concentration of the unprotonated amino group exists to allow the intramolecular pathway to compete with, and often dominate, direct hydrolysis. nih.gov

Alpha-amino acid ester hydrolases (AEHs) are a class of enzymes that catalyze the hydrolysis of the ester bond in alpha-amino acid esters with high specificity and efficiency. researchgate.net These enzymes are part of the larger family of hydrolases that act on carboxylic ester bonds. rsc.org The catalytic mechanism of AEHs typically follows that of serine hydrolases, involving a catalytic triad (B1167595) of amino acid residues in the active site, commonly serine, histidine, and aspartate. researchgate.net

The catalytic cycle can be summarized as follows:

Enzyme-Substrate Complex Formation: The alpha-amino acid ester substrate binds to the active site of the enzyme.

Nucleophilic Attack by Serine: The histidine residue in the catalytic triad acts as a general base, abstracting a proton from the hydroxyl group of the serine residue. This enhances the nucleophilicity of the serine oxygen, which then attacks the carbonyl carbon of the ester substrate. researchgate.net This attack forms a tetrahedral intermediate, which is stabilized by an "oxyanion hole" formed by backbone amide groups in the active site. researchgate.net

Formation of Acyl-Enzyme Intermediate: The tetrahedral intermediate collapses, and the histidine residue, now acting as a general acid, donates a proton to the leaving group (the alcohol portion of the ester), facilitating its departure. This results in the formation of a covalent acyl-enzyme intermediate. researchgate.net

Deacylation: A water molecule enters the active site. The histidine residue again acts as a general base, activating the water molecule for a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate. This forms another tetrahedral intermediate.

Enzyme Regeneration: The second tetrahedral intermediate collapses, cleaving the bond between the acyl group and the serine residue. The serine residue is regenerated, and the carboxylic acid product is released from the active site. researchgate.net

Intramolecular Cyclization Reactions of Amino Acid Esters

In addition to hydrolysis, alpha-amino acid esters can undergo intramolecular cyclization reactions, leading to the formation of stable cyclic structures. These reactions are often driven by the proximity of the reactive amino and ester groups.

Diketopiperazines (DKPs) are six-membered cyclic dipeptides that can be formed from dipeptide esters through an intramolecular aminolysis reaction. This is a significant side reaction in peptide synthesis, particularly when dealing with dipeptides where the C-terminal amino acid is an ester. researchgate.netacs.org The formation of DKPs is especially facile for dipeptide sequences containing proline or glycine (B1666218). nih.gov

The mechanism involves the nucleophilic attack of the N-terminal amino group of the dipeptide ester on the carbonyl carbon of the C-terminal ester. This leads to the formation of a cyclic tetrahedral intermediate, which then collapses to form the stable diketopiperazine ring and release the alcohol. The rate of DKP formation is influenced by several factors, including the nature of the amino acid residues, the type of ester, and the reaction conditions. nih.gov For instance, piperidine, often used for Fmoc-deprotection in solid-phase peptide synthesis, can be a highly efficient catalyst for this intramolecular cyclization. acs.org

| Factor | Influence on DKP Formation Rate | Example/Observation |

|---|---|---|

| Peptide Sequence | Certain amino acid sequences are more prone to DKP formation. | Dipeptides with Proline or Glycine at the C-terminus, such as Gly-Pro, readily form DKPs. nih.gov |

| Catalyst | Bases can significantly accelerate the rate of DKP formation. | Piperidine, used in Fmoc deprotection, is an efficient catalyst for the intramolecular aminolysis leading to DKPs. acs.org |

| Peptide Chain Length | The rate of DKP formation can vary with the length of the peptide chain. | In a study of Phe-Pro-Glyn-Lys peptides, the rate of DKP formation generally increased with the number of glycine residues. nih.gov |

| Solvent | The reaction environment can impact the stability of the peptide and the rate of DKP formation. | The stability of peptides against DKP formation is dependent on the properties of the solvent. nih.gov |

As an alternative pathway to direct hydrolysis or diketopiperazine formation, alpha-amino acid esters can undergo intramolecular reactions to form lactam and hemiorthoester intermediates, particularly in systems where another electrophilic site is available. This has been observed in the non-enzymatic degradation of certain α-amino acid ester prodrugs. nih.gov

The proposed mechanism involves:

Intramolecular Nucleophilic Amine Attack: The α-amino group attacks an alternative electrophilic carbonyl group within the molecule, leading to the formation of a lactam intermediate. nih.gov

Formation of a Bicyclic Hemiorthoester: A subsequent intramolecular reaction can occur where an oxygen nucleophile attacks a carbonyl group, resulting in the formation of a bicyclic hemiorthoester. nih.gov

These intermediates can exist in equilibrium and ultimately lead to the release of the active compound through further rearrangement or hydrolysis. The formation of these intermediates is pH-dependent, being more favorable under physiological conditions where the α-amino group is partially unprotonated. nih.gov

| Pathway | Key Features | Typical Conditions | Primary Intermediates |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Reversible reaction following AAC2 mechanism. | Dilute aqueous acid (e.g., HCl, H₂SO₄), heat. | Protonated ester, Tetrahedral intermediate. |

| Non-Enzymatic Intramolecular Hydrolysis | Involves nucleophilic attack by the α-amino group. | Physiological pH (~7.4). | Cyclic tetrahedral intermediate, Lactam, Hemiorthoester. |

| Enzyme-Catalyzed Hydrolysis (AEHs) | Highly specific and efficient, involves a catalytic triad. | Aqueous buffer, physiological temperatures. | Acyl-enzyme intermediate, Tetrahedral intermediates. |

Intermolecular Reactions of the Primary Amine Functionality

The primary amine group in alpha-amino acid esters like Cyclohexyl 2-aminobutanoate is a key site for a variety of intermolecular reactions, allowing for the synthesis of more complex molecules.

The primary amine of Cyclohexyl 2-aminobutanoate readily undergoes nucleophilic acyl substitution with acid halides (e.g., acyl chlorides) and acid anhydrides to form N-acyl amino acid esters. This reaction is fundamental in peptide synthesis and for the introduction of various acyl groups.

The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent. For an acid chloride, this results in the formation of a tetrahedral intermediate, which then collapses to expel a chloride ion, yielding the N-acylated product and hydrochloric acid. libretexts.org To neutralize the acid byproduct, a base such as pyridine (B92270) or sodium hydroxide (B78521) is typically added to the reaction mixture. libretexts.org

Similarly, with an acid anhydride, the amine attacks one of the carbonyl groups, leading to a tetrahedral intermediate that eliminates a carboxylate anion as the leaving group, which then acts as a base to deprotonate the newly formed N-acyl product.

Key Findings from Research:

The synthesis of N-acyl amino acids is a crucial transformation, with various methods being developed for efficiency and selectivity. nih.gov

N-hydroxysuccinimide esters of fatty acids have been shown to react preferentially with free amino acids to form N-acylamino acids. nih.gov

Visible-light photoredox catalysis has emerged as a mild method to generate acyl radicals from various precursors, which can then be used in acylation reactions. nih.gov

| Acylating Agent | Typical Reaction Conditions | Byproducts | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid Halides (e.g., Acyl Chlorides) | Presence of a base (e.g., pyridine, NaOH) to neutralize HCl | HCl (neutralized by base) | High reactivity, generally good yields | Corrosive reagents, formation of salt byproduct |

| Acid Anhydrides | Often requires heating | Carboxylic acid | Milder than acid halides, byproduct can be easier to remove | Can be less reactive, may require forcing conditions |

| N-Hydroxysuccinimide Esters | Mild conditions, often at room temperature | N-hydroxysuccinimide | High selectivity, mild reaction conditions | Requires pre-synthesis of the activated ester |

The reaction of the primary amine of Cyclohexyl 2-aminobutanoate with an aldehyde leads to the formation of an imine, also known as a Schiff base. This condensation reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the aldehyde's carbonyl group, followed by the elimination of a water molecule. lumenlearning.commasterorganicchemistry.com The optimal pH for this reaction is generally around 5, as sufficient acid is needed to protonate the hydroxyl group of the intermediate to facilitate its removal as water, while at very low pH, the amine becomes protonated and non-nucleophilic. lumenlearning.com

The formation of the imine is a reversible process. libretexts.org The resulting C=N double bond in the imine can undergo further transformations. For instance, under certain conditions, particularly with heating or in the presence of specific catalysts, the imine can undergo decarboxylation, where the carboxyl group is lost as carbon dioxide. This can be followed by hydrolysis of the imine back to an amine, resulting in a net deamination of the original amino acid ester.

Mechanism of Imine Formation:

Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate. libretexts.org

Protonation: The hydroxyl group of the carbinolamine is protonated by an acid catalyst. libretexts.org

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized iminium ion. libretexts.org

Deprotonation: A base (often the solvent or another amine molecule) removes a proton from the nitrogen to yield the final imine product. libretexts.org

Direct N-alkylation of alpha-amino acid esters, such as Cyclohexyl 2-aminobutanoate, using alcohols as alkylating agents is a highly atom-economical and environmentally friendly method. This transformation can be achieved using transition metal catalysts, such as ruthenium and iridium complexes, through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. rug.nlresearchgate.netnih.govnih.gov

The catalytic cycle typically involves the following steps:

The alcohol is dehydrogenated by the metal catalyst to form an aldehyde.

The primary amine of the amino acid ester condenses with the in-situ generated aldehyde to form an imine.

The metal-hydride species, formed in the first step, then reduces the imine to the corresponding N-alkylated amine.

A significant advantage of this methodology is the ability to retain the stereochemistry at the alpha-carbon of the amino acid ester, which is crucial for the synthesis of chiral bioactive molecules. rug.nlresearchgate.netnih.gov The use of base-free conditions is often critical to prevent racemization of the acidic proton at the alpha-position. nih.gov

Key Research Findings:

A ruthenium-catalyzed, base-free method has been developed for the direct N-alkylation of α-amino acid esters with alcohols, showing excellent retention of stereochemical integrity. The addition of diphenylphosphate was found to significantly enhance reactivity and product selectivity. rug.nlnih.gov

Iridium-catalyzed N-alkylation of α-amino esters using alcohols has also been reported, which can be applied to both the free base and hydrochloride salts of the amines, with water as the only byproduct. researchgate.netresearchgate.net

Metal-Catalyzed Transformations and Coordination Chemistry

Metal catalysts play a pivotal role in expanding the synthetic utility of amino acid esters by enabling novel transformations and influencing their reactivity.

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the functionalization of amino acid derivatives. The direct α-arylation of esters and protected amino acids provides a concise route to α-aryl carboxylic acids and their derivatives, which are important structural motifs in many pharmaceuticals. acs.orgorganic-chemistry.org

The mechanism generally involves the formation of a palladium enolate complex from the ester, followed by oxidative addition of an aryl halide to the palladium center. Reductive elimination from the resulting arylpalladium enolate complex then furnishes the α-arylated product and regenerates the palladium catalyst. The choice of ligand and base is critical for the success of these reactions. organic-chemistry.org

For 2-aminobutanoic acid derivatives specifically, a 2-methoxyiminoacetyl auxiliary has been shown to promote palladium-catalyzed γ-arylation of C(sp³)–H bonds. This auxiliary can be easily removed or converted into a glycine moiety for peptide synthesis. ukolegija.ltnih.gov

| Parameter | Role in the Reaction | Examples of Effective Systems | Reference |

|---|---|---|---|

| Palladium Precursor | Source of the active catalyst | Pd(dba)₂, Pd(OAc)₂ | organic-chemistry.orgorganic-chemistry.org |

| Ligand | Stabilizes the palladium catalyst and influences reactivity and selectivity | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃) | organic-chemistry.org |

| Base | Promotes the formation of the enolate | LiHMDS, K₃PO₄ | organic-chemistry.org |

| Protecting/Auxiliary Group | Can direct the regioselectivity of the C-H functionalization | Unsaturated amine protecting groups, 2-methoxyiminoacetyl | organic-chemistry.orgukolegija.ltnih.gov |

Metal ions, particularly Zn(II) and Cu(II), can significantly catalyze the hydrolysis of amino acid esters. The coordination of the metal ion to the amino acid ester facilitates the nucleophilic attack of water or hydroxide on the ester carbonyl group.

Copper(II) Complexes: Cu(II) ions are known to promote the hydrolysis of α-amino acid esters at rates much greater than other metal ions. heliosense.com The mechanism involves the formation of a chelate complex where the Cu(II) is coordinated to the amino group and the carbonyl oxygen of the ester. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The hydrolysis of complexed α-amino-acid esters can be up to 10⁴ times faster than that of the free esters. nih.gov

Zinc(II) Complexes: Zinc(II) is a Lewis acid that is found in the active site of many hydrolytic enzymes. nih.gov In a similar fashion to copper, Zn(II) complexes can catalyze the hydrolysis of esters. The Zn(II) ion coordinates to the ester, activating the carbonyl group for attack by a water molecule, which may also be coordinated to the zinc ion. nih.govlibretexts.org The Lewis acidity of the Zn(II) center promotes the deprotonation of the coordinated water, generating a more nucleophilic hydroxide species at neutral pH. nih.gov

The catalytic efficiency of these metal complexes is often correlated with their stability; more stable complexes can lead to greater rate enhancements in ester hydrolysis. acs.orgacs.org

Interactions with High Valent Transition Metal Halides (e.g., Niobium, Tantalum Pentahalides)

The interaction of α-amino acid esters with high-valent transition metal halides, such as niobium and tantalum pentahalides, is characterized by the formation of coordination complexes and can lead to subsequent chemical transformations. rsc.org Research into the reactivity of these strong Lewis acids with α-amino acid esters has provided insight into the coordination chemistry and potential activation pathways of these organic substrates. researchgate.net

Studies on analogous α-amino acid esters, such as L-leucine methyl ester and L-proline ethyl ester, with niobium and tantalum pentahalides (MX₅, where M = Nb, Ta; X = F, Cl, Br) have demonstrated the formation of ionic coordination compounds. researchgate.net These reactions typically yield products with the general formula [MX₄L₂][MX₆], where L represents the α-amino acid ester. researchgate.net For instance, the reaction of niobium pentachloride (NbCl₅) or tantalum pentachloride (TaCl₅) with L-leucine methyl ester results in the formation of such ionic complexes in moderate to good yields. rsc.orgresearchgate.net

In these complexes, the α-amino acid ester acts as a bidentate ligand, coordinating to the metal center through the nitrogen atom of the amino group and the oxygen atom of the carbonyl group. rsc.org Density Functional Theory (DFT) calculations support this N,O-coordination mode. rsc.org The coordination of two ester ligands to the [MCl₄]⁺ fragment is a favorable process. rsc.org

Furthermore, the interaction with high-valent transition metal halides can lead to the activation of bonds within the amino acid ester molecule. For example, the reaction of L-leucine methyl ester with niobium pentafluoride (NbF₅) and L-proline ethyl ester with niobium pentabromide (NbBr₅) or tantalum pentabromide (TaBr₅) has been observed to activate the ester O-R bond, resulting in the release of ethyl fluoride (B91410) (EtF) and ethyl bromide (EtBr), respectively. rsc.orgresearchgate.net

In some cases, more complex reactions can occur. For instance, the reaction of NbCl₅ with L-serine isopropylester led to the formation of NbCl₃(OCH₂CHNHCO₂ⁱPr), indicating a different reaction pathway. rsc.orgresearchgate.net Additionally, the reaction of NbCl₅ with L-leucine isopropylester yielded a co-product, [NbCl₅(Me₂CHCH₂CHNH₃CO₂Me)][NbCl₆], which was characterized crystallographically. rsc.orgresearchgate.net These findings suggest that the reaction outcomes are sensitive to the specific α-amino acid ester and the nature of the metal halide used. rsc.org

While direct studies on cyclohexyl 2-aminobutanoate hydrochloride are not extensively detailed in the available literature, the established reactivity patterns of similar α-amino acid esters with niobium and tantalum pentahalides provide a strong basis for predicting its behavior. It is expected to form coordination complexes and potentially undergo further chemical transformations.

Table of Research Findings on the Interaction of α-Amino Acid Esters with High Valent Transition Metal Halides

| Reactants | Metal Halide | Product(s) | Key Findings | Reference |

| L-leucine methyl ester | NbF₅ | Ionic coordination compound | Activation of the ester O-R bond. | rsc.orgresearchgate.net |

| L-leucine methyl ester | NbCl₅, TaCl₅ | [MCl₄(ester)₂][MCl₆] | Formation of ionic coordination complexes. | rsc.orgresearchgate.net |

| L-proline ethyl ester | NbBr₅, TaBr₅ | Ionic coordination compound | Release of EtBr, indicating O-R bond activation. | rsc.orgresearchgate.net |

| L-serine isopropylester | NbCl₅ | NbCl₃(OCH₂CHNHCO₂ⁱPr) | Formation of a distinct metal complex. | rsc.orgresearchgate.net |

| L-leucine isopropylester | NbCl₅ | [NbCl₅(ester)][NbCl₆] (co-product) | Isolation and crystallographic characterization of a co-product. | rsc.orgresearchgate.net |

Strategic Applications in Advanced Organic Synthesis

Cyclohexyl 2-Aminobutanoate Hydrochloride as a Chiral Building Block

The primary utility of this compound in organic synthesis lies in its nature as a chiral building block. Possessing a defined stereocenter at the alpha-carbon of the aminobutanoate core, it provides a reliable source of chirality for the enantioselective synthesis of more complex molecules. This is a fundamental concept in modern drug discovery and development, where the stereochemistry of a molecule is often critical to its biological activity and safety profile. The cyclohexyl ester moiety can also influence the steric environment of reactions, further directing stereochemical outcomes.

Non-proteinogenic amino acids (NPAAs), which are amino acids not found in the genetic code, are of significant interest in medicinal chemistry and chemical biology due to their ability to impart unique structural and functional properties to peptides and other bioactive molecules. thermofisher.comnih.gov Cyclohexyl 2-aminobutanoate itself is classified as an unnatural amino acid derivative. chemscene.com While direct examples of its use in the synthesis of other NPAAs are not extensively detailed in readily available literature, its structure is analogous to other chiral amino acid esters that serve as precursors for the synthesis of more complex amino acid derivatives. For instance, chiral amino acids are known starting materials for the synthesis of β-amino acids, which are components of β-peptides, a class of peptidomimetics with enhanced stability against enzymatic degradation. nih.govchemrxiv.orggoogle.comnih.gov The general strategy involves the homologation of α-amino acids, a process to which this compound could potentially be adapted.

The synthesis of diverse collections of molecules, known as chemical libraries, is a cornerstone of modern drug discovery. These libraries are screened for biological activity to identify new lead compounds. Chiral building blocks like this compound are valuable starting points for the creation of such libraries, as they introduce three-dimensional complexity and stereochemical diversity. Although specific examples of large-scale library synthesis using this particular compound are not prominently reported, the principles of combinatorial chemistry often rely on the availability of a wide array of chiral synthons. nih.gov The cyclohexyl group, in particular, can be a key feature in ligands designed for asymmetric catalysis, such as in chiral spirobiindane-based ligands, highlighting the utility of this motif in complex molecular design. acs.orgnih.gov

In the realm of peptide chemistry, the strategic use of protecting groups is paramount to achieving the desired peptide sequence without unwanted side reactions. The cyclohexyl ester of an amino acid has a specific and important application in solid-phase peptide synthesis (SPPS). Specifically, the side-chain carboxyl group of aspartic acid is often protected as a cyclohexyl ester (Asp(O-cHex)) to minimize the formation of aspartimide, a common and problematic side reaction that can lead to impurities and lower yields. This strategy is particularly relevant in Fmoc-based SPPS. peptide.combachem.comchempep.com

While this compound is an ester of the full amino acid and not just a side-chain protecting group, this application underscores the utility of the cyclohexyl ester moiety in the context of peptide synthesis. The principles of SPPS involve the sequential coupling of amino acids to a solid support, and the choice of protecting groups and coupling reagents is critical for success. nih.gov The incorporation of non-proteinogenic amino acids like Cyclohexyl 2-aminobutanoate into peptide chains is a common strategy to create peptidomimetics with altered conformations and improved stability.

| Application in Peptide Synthesis | Compound Moiety | Purpose |

| Side-chain protection | Cyclohexyl ester of Aspartic Acid | Prevention of aspartimide formation |

| Backbone modification | Cyclohexyl 2-aminobutanoate | Introduction of non-proteinogenic residue |

Development of Novel Synthetic Auxiliaries and Protecting Group Strategies

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereochemistry has been established, the auxiliary is removed. While there is no direct evidence in the reviewed literature of this compound being used as a chiral auxiliary, its structural components are found in well-established chiral auxiliaries. For example, chiral amino acids and their derivatives are versatile tools in asymmetric synthesis and can be used as chiral auxiliaries or resolving agents. tcichemicals.comresearchgate.netchimia.ch The development of new chiral auxiliaries is an active area of research, and the combination of a chiral amino acid core with a bulky cyclohexyl group could potentially offer unique stereodirecting effects in various chemical transformations, such as alkylation or aldol (B89426) reactions.

Protecting group strategies are essential in multi-step organic synthesis to mask reactive functional groups and allow for selective transformations at other sites of a molecule. nih.gov The cyclohexyl ester group can be considered a protecting group for the carboxylic acid functionality of 2-aminobutanoic acid. The stability and cleavage conditions of this ester would be key considerations in its application as a protecting group.

Design of Intermediates for Heterocyclic Compound Synthesis (e.g., dihydropyran heterocycles)

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry. While the direct application of this compound in the synthesis of dihydropyran heterocycles is not documented in the available literature, amino acid derivatives are known precursors for a wide variety of heterocyclic systems. The functional groups present in this compound—an amine, an ester, and a chiral center—offer multiple points for cyclization reactions. Further research would be needed to explore its potential as a precursor for specific heterocyclic scaffolds like dihydropyrans.

Precursors for Derivatization in Analytical Methods

The quantitative and qualitative analysis of amino acids often requires a derivatization step to enhance their volatility for gas chromatography (GC) or to introduce a chromophore or fluorophore for detection in high-performance liquid chromatography (HPLC). thermofisher.comactascientific.comsigmaaldrich.comnih.gov As Cyclohexyl 2-aminobutanoate is an amino acid ester, it is already partially derivatized. The hydrochloride salt form indicates that the amino group is protonated.

For GC-MS analysis, amino acids are typically converted into more volatile derivatives, such as their methyl esters or by silylation of the amino and carboxyl groups. mdpi.comresearchgate.net The existing cyclohexyl ester in the target compound would likely be stable under many derivatization conditions that target the amino group.

For HPLC analysis, the primary amino group of Cyclohexyl 2-aminobutanoate can be reacted with a variety of derivatizing agents to facilitate detection. Common chiral derivatizing agents include Marfey's reagent (FDAA), which reacts with the amino group to form diastereomers that can be separated on a non-chiral column, allowing for the determination of enantiomeric purity. nih.govresearchgate.net This is a crucial analytical method for any chiral compound intended for use in synthesis.

| Analytical Technique | Derivatization Strategy | Purpose |

| Gas Chromatography (GC-MS) | Silylation of the amino group | Increase volatility and thermal stability |

| High-Performance Liquid Chromatography (HPLC) | Reaction with a chiral derivatizing agent (e.g., FDAA) | Formation of diastereomers for enantiomeric purity analysis |

| High-Performance Liquid Chromatography (HPLC) | Reaction with a fluorogenic reagent (e.g., OPA) | Introduction of a fluorescent tag for sensitive detection |

Advanced Spectroscopic and Analytical Characterization Techniques for Alpha Amino Acid Ester Hydrochlorides

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For Cyclohexyl 2-aminobutanoate hydrochloride, a combination of ¹H, ¹³C, and ¹⁵N NMR experiments provides a complete picture of its molecular framework and stereochemistry.

Proton (¹H) NMR for Structural Confirmation, Purity Assessment, and Enantiomeric Purity

Proton NMR (¹H NMR) is fundamental for confirming the presence of key structural motifs. In this compound, the protonated amino group (-NH₃⁺) significantly influences the chemical shifts of adjacent protons, causing them to appear further downfield compared to the free amine. The spectrum allows for the identification of all proton environments, from the cyclohexyl ring to the butanoate chain.

Key diagnostic signals include the methine proton of the cyclohexyl group attached to the ester oxygen, which typically appears around 4.8-5.0 ppm. The α-proton of the aminobutanoate moiety is also shifted downfield due to the adjacent protonated amine and the ester carbonyl, resonating in the 3.9-4.2 ppm range. The broad signal for the -NH₃⁺ protons is often observed between 8.0 and 9.0 ppm and can be confirmed by its exchange with deuterium (B1214612) oxide (D₂O).

Purity is assessed by integrating the signals and comparing the proton ratios to the expected molecular formula. The absence of unexpected signals indicates high purity. For determining enantiomeric purity, chiral shift reagents can be employed to resolve the signals of the two enantiomers, allowing for their quantification.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Predicted values based on analogous structures. Actual values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -NH₃⁺ | 8.0 - 9.0 | br s | - |

| Cyclohexyl CH-O | 4.8 - 5.0 | m | - |

| α-CH | 3.9 - 4.2 | t | ~7 |

| Cyclohexyl CH₂ (axial) | 1.2 - 1.6 | m | - |

| Cyclohexyl CH₂ (equatorial) | 1.6 - 1.9 | m | - |

| β-CH₂ | 1.8 - 2.0 | m | ~7 |

| γ-CH₃ | 0.9 - 1.1 | t | ~7.5 |

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) provides detailed information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the complete mapping of the carbon skeleton.

The carbonyl carbon of the ester group is the most downfield signal, typically appearing in the range of 170-175 ppm. The carbon of the cyclohexyl ring bonded to the oxygen atom (C-O) is found around 75-80 ppm. The α-carbon, attached to the protonated amino group, is observed in the 50-55 ppm region. The remaining carbons of the cyclohexyl and butanoate groups resonate in the upfield region of the spectrum. The chemical shifts of carbons near the protonated amine are influenced by its electron-withdrawing nature.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Predicted values based on analogous structures. Actual values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 170 - 175 |

| Cyclohexyl C-O | 75 - 80 |

| α-C | 50 - 55 |

| Cyclohexyl C (other) | 23 - 35 |

| β-C | 25 - 30 |

| γ-C | 10 - 15 |

Nitrogen-15 (¹⁵N) NMR for Amide and Amine Linkage Characterization

Nitrogen-15 NMR (¹⁵N NMR) is a powerful technique for directly probing the electronic environment of the nitrogen atom. For this compound, the nitrogen signal provides confirmation of the primary amine hydrochloride. The protonation of the amine leads to a significant change in the ¹⁵N chemical shift compared to the free amine. Typically, the protonation of a primary amine results in a deshielding effect, shifting the signal to a higher frequency (less negative ppm value). This shift can be on the order of 10-30 ppm. The exact chemical shift is sensitive to solvent and concentration.

Application in Conformational Analysis and Probing Intermolecular Interactions

NMR spectroscopy is a key tool for studying the three-dimensional structure of molecules in solution. For the cyclohexyl ring, the chair conformation is the most stable. The orientation of the ester group (axial or equatorial) can be determined by analyzing the coupling constants of the methine proton attached to the ester oxygen. chegg.com A larger coupling constant is typically observed for an axial proton due to its trans-diaxial relationship with neighboring axial protons.

Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to probe through-space interactions between protons, providing insights into the preferred conformation of the entire molecule. Intermolecular interactions, such as hydrogen bonding between the -NH₃⁺ group and the chloride anion or solvent molecules, can be inferred from changes in chemical shifts and line broadening in the ¹H NMR spectrum, particularly for the amine protons.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of this compound. By measuring the mass with high precision (typically to four or more decimal places), the exact molecular formula can be confirmed. For the protonated molecule [M+H]⁺, the experimentally measured mass would be compared to the calculated mass for C₁₀H₂₁NO₂⁺.

Common fragmentation pathways for protonated α-amino acid esters in the mass spectrometer involve the neutral loss of molecules such as water (H₂O), carbon monoxide (CO), and the cyclohexanol (B46403) leaving group. The fragmentation of the butanoate side chain can also occur. Analysis of these fragment ions helps to confirm the connectivity of the molecule.

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z | Major Fragmentation Pathways |

| [M+H]⁺ | C₁₀H₂₁NO₂⁺ | 186.1545 | Loss of cyclohexene (B86901), Loss of H₂O, Loss of CO |

| [M+H - C₆H₁₀]⁺ | C₄H₁₀NO₂⁺ | 104.0655 | Loss of cyclohexene from the ester |

| [M+H - H₂O]⁺ | C₁₀H₁₉N⁺ | 152.1539 | Loss of water from the protonated molecule |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar, thermally labile, and high molecular weight compounds, including alpha-amino acid ester hydrochlorides. In this method, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by a mass spectrometer. acs.org For a compound like this compound, ESI-MS typically produces a prominent protonated molecular ion, [M+H]⁺, due to the basicity of the amino group.

The high-resolution capabilities of modern ESI-MS instruments allow for the determination of the exact mass of the parent ion, which can be used to confirm its elemental composition. Furthermore, tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), can be performed to elicit structural information. nih.gov In a typical CID experiment, the [M+H]⁺ ion is mass-selected and then fragmented by collision with an inert gas. The resulting fragment ions provide a fingerprint that is characteristic of the molecule's structure. For this compound, key fragmentation pathways would include the neutral loss of cyclohexene, cleavage of the ester bond, and subsequent loss of carbon monoxide. nih.govresearchgate.net

Table 1: Predicted ESI-MS Fragmentation for Protonated Cyclohexyl 2-aminobutanoate

| Ion Description | Proposed Structure / Loss | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Protonated Parent Molecule | 200.16 |

| [M+H - C₆H₁₀]⁺ | Loss of cyclohexene | 118.08 |

| [M+H - C₆H₁₁OH]⁺ | Loss of cyclohexanol | 100.07 |

| [C₆H₁₁O]⁺ | Cyclohexyloxycarbonyl ion | 99.08 |

Fast-Atom Bombardment Mass Spectrometry (FAB-MS)

Fast-Atom Bombardment Mass Spectrometry (FAB-MS) is another soft ionization technique used for analyzing non-volatile and thermally unstable compounds. creative-proteomics.comnih.gov In FAB-MS, the sample is dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and placed on a probe tip. wikipedia.org This mixture is then bombarded under vacuum by a high-energy beam of neutral atoms, typically argon or xenon. nih.govwikipedia.org The impact of these atoms desorbs and ionizes the analyte molecules from the matrix, producing both positive ([M+H]⁺) and negative ([M-H]⁻) ions. taylorandfrancis.com

This technique is particularly effective for highly polar compounds like amino acid hydrochlorides. nih.gov The resulting mass spectrum typically shows a strong signal for the protonated molecular ion, allowing for straightforward molecular weight determination. taylorandfrancis.com Fragmentation is generally limited but can be induced, providing structural details. For this compound, the fragmentation patterns would be similar to those observed in ESI-MS, involving cleavages around the ester and amino functional groups. FAB-MS has also been successfully used in the determination of enantiomeric excess for α-amino acid ester hydrochlorides through the use of an enantiomer-labelled host method. rsc.org

Table 2: Key Features of Fast-Atom Bombardment Mass Spectrometry

| Feature | Description |

|---|---|

| Ionization Principle | Bombardment of a sample in a liquid matrix with a high-energy beam of neutral atoms (e.g., Ar, Xe). wikipedia.org |

| Sample Preparation | The analyte is mixed with a non-volatile liquid matrix (e.g., glycerol, thioglycerol). wikipedia.org |

| Typical Ions Formed | Primarily protonated molecules [M+H]⁺ and deprotonated molecules [M-H]⁻. taylorandfrancis.com |

| Applicability | Highly suitable for polar, non-volatile, and thermally unstable compounds like peptides and amino acid salts. creative-proteomics.comnih.gov |

| Fragmentation | A relatively soft ionization technique, but provides sufficient fragmentation for structural analysis. |

Chromatographic-Mass Spectrometric Coupling (e.g., GC-MS, LC-MS) for Mixture Analysis and Purity Profiling

The coupling of chromatographic separation techniques with mass spectrometry provides a powerful tool for the analysis of complex mixtures and the comprehensive purity profiling of pharmaceutical compounds. vu.nl

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and thermally stable compounds. For amino acid esters like this compound, derivatization is typically required to increase volatility and thermal stability. creative-proteomics.com Common derivatization procedures include acylation or silylation of the amino group and esterification of the carboxyl group. creative-proteomics.comnih.gov Once derivatized, GC can effectively separate the target compound from volatile impurities. The coupled mass spectrometer then provides mass information for each separated component, allowing for their identification and quantification. High-resolution GC-MS can be used for the accurate identification of unknown impurities in starting materials. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile technique for purity profiling, as it can analyze a wide range of compounds, including polar and non-volatile substances, often without the need for derivatization. creative-proteomics.comthermofisher.com For this compound, reversed-phase liquid chromatography (RP-LC) or hydrophilic interaction liquid chromatography (HILIC) can be employed. thermofisher.comrestek.com The LC system separates the main compound from non-volatile impurities, degradation products, and starting materials, while the MS detector provides molecular weight and structural information for each peak. restek.comnih.gov This allows for the creation of a detailed impurity profile, which is critical for quality control in pharmaceutical manufacturing.

Table 3: Comparison of GC-MS and LC-MS for Purity Profiling

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

|---|---|---|

| Analyte Volatility | Requires volatile or semi-volatile compounds. | Suitable for a wide range of polarities and volatilities. creative-proteomics.com |

| Derivatization | Often mandatory for polar compounds like amino acid esters. nih.gov | Often not required, allowing direct analysis. restek.com |

| Separation Principle | Separation based on boiling point and interaction with the stationary phase. | Separation based on partitioning between mobile and stationary phases. |

| Typical Applications | Analysis of residual solvents, volatile starting materials, and by-products. | Purity analysis, identification of degradation products, and analysis of non-volatile impurities. thermofisher.com |

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. thermofisher.com When a sample is irradiated with infrared light, its molecules absorb energy at specific frequencies corresponding to the vibrations of their chemical bonds. An FTIR spectrum is a plot of this absorption versus wavenumber, providing a unique molecular fingerprint. researchgate.netnsf.gov

For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its distinct functional groups. The presence of the protonated amine (ammonium) group would be indicated by broad absorption bands in the 2500-3300 cm⁻¹ region due to N-H stretching vibrations. The ester functional group would be clearly identifiable by a strong, sharp absorption band around 1735-1750 cm⁻¹ corresponding to the C=O (carbonyl) stretch. youtube.comlibretexts.org Additionally, C-O stretching vibrations of the ester would appear in the 1100-1300 cm⁻¹ range. The hydrocarbon portions of the molecule, the cyclohexyl ring and the ethyl group, would be identified by C-H stretching vibrations just below 3000 cm⁻¹. ieeesem.compressbooks.pub

While FTIR is not typically used to distinguish between enantiomers, differences in the solid-state spectra of a racemate versus an enantiomerically pure sample can sometimes be observed due to variations in crystal lattice symmetry and intermolecular hydrogen bonding. thermofisher.com

Table 4: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Protonated Amine (R-NH₃⁺) | N-H Stretching | 2500 - 3300 (broad) |

| Alkane (Cyclohexyl, Ethyl) | C-H Stretching | 2850 - 2960 |

| Ester (C=O) | C=O Stretching | 1735 - 1750 (strong, sharp) libretexts.org |

| Ester (C-O) | C-O Stretching | 1100 - 1300 |

Chromatographic Methods for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Enantiomeric Excess Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in pharmaceutical analysis for determining the purity and quantifying the enantiomeric excess of chiral compounds. who.intnih.gov

Purity Determination: For assessing the purity of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. who.int In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, usually a buffered aqueous solution mixed with an organic modifier like acetonitrile (B52724) or methanol (B129727). The compound and its impurities are separated based on their differential partitioning between the two phases. Detection is commonly performed using an ultraviolet (UV) detector, as the ester carbonyl group possesses a chromophore. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Enantiomeric Excess (e.e.) Quantification: Determining the enantiomeric purity is crucial for chiral molecules. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). sigmaaldrich.com These specialized columns contain a chiral selector that interacts diastereomerically with the two enantiomers, leading to different retention times and thus their separation. For derivatives of 2-aminobutanoic acid, polysaccharide-based or crown-ether-based CSPs (like CROWNPAK) have proven effective. asianpubs.orgresearchgate.net By separating the enantiomers, their individual peak areas can be integrated to calculate the enantiomeric excess, which is a measure of the chiral purity of the sample. Method validation according to ICH guidelines is essential to ensure the method is accurate, precise, and robust. researchgate.net

Table 5: Typical HPLC Method Parameters

| Parameter | Purity Determination (RP-HPLC) | Enantiomeric Excess (Chiral HPLC) |

|---|---|---|

| Stationary Phase | C18, C8 | Chiral Stationary Phase (e.g., CROWNPAK CR(+), Chiralpak IA/IG) asianpubs.orgrsc.org |

| Mobile Phase | Buffered Water/Acetonitrile or Methanol Gradient | Isocratic Perchloric acid solution or Hexane (B92381)/Alcohol mixtures asianpubs.orgelectronicsandbooks.com |

| Flow Rate | 0.5 - 1.5 mL/min | 0.3 - 1.0 mL/min asianpubs.org |

| Detection | UV (e.g., 200-220 nm) | UV (e.g., 200-220 nm) asianpubs.org |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) | Controlled, often sub-ambient (e.g., 15 °C) asianpubs.org |

| Quantification | Peak Area Percentage | % Area 1 / (% Area 1 + % Area 2) |

Thin-Layer Chromatography (TLC) for Reaction Monitoringresearchgate.net,caymanchem.com

Thin-Layer Chromatography (TLC) is a rapid, effective, and widely used chromatographic technique for monitoring the progress of chemical reactions, such as the synthesis of this compound. researchgate.netnih.gov The synthesis, typically an esterification of 2-aminobutanoic acid with cyclohexanol in the presence of an acid catalyst (like thionyl chloride or hydrochloric acid), can be tracked to completion by observing the disappearance of starting materials and the appearance of the product spot on a TLC plate. nih.govpearson.com

In a typical setup, a small aliquot of the reaction mixture is spotted onto a silica (B1680970) gel TLC plate alongside spots of the starting materials (2-aminobutanoic acid and cyclohexanol). The plate is then developed in a sealed chamber containing an appropriate mobile phase. For alpha-amino acid esters, a common challenge is potential hydrolysis back to the amino acid on the acidic silica gel stationary phase. chromforum.org Therefore, the selection of the eluent system is critical. A mixture of a non-polar solvent (like ethyl acetate (B1210297) or dichloromethane) and a polar solvent (like methanol or ethanol), often with a small amount of a basic modifier like triethylamine (B128534) to suppress the ionization of the amine and reduce streaking, is frequently employed.

After development, the plate is visualized. While cyclohexanol and the ester product may be visualized using a general stain like potassium permanganate (B83412) or p-anisaldehyde, the amino acid and the amino ester hydrochloride are most effectively visualized using a ninhydrin (B49086) solution, which reacts with the primary amine to produce a characteristic purple spot (Ruhemann's purple). The progress of the reaction is determined by comparing the relative intensities and retention factor (Rf) values of the spots. The starting amino acid is highly polar and typically has a very low Rf value, while the resulting ester is less polar and will travel further up the plate, exhibiting a higher Rf value.

Interactive Table 1: Illustrative TLC Monitoring of this compound Synthesis

| Spot ID | Description | Mobile Phase System | Rf Value (Approx.) | Ninhydrin Visualization | Notes |

| SM1 | 2-Aminobutanoic Acid | DCM:MeOH:NH4OH (85:14:1) | 0.15 | Bright Purple | Starting material; highly polar. |

| SM2 | Cyclohexanol | DCM:MeOH:NH4OH (85:14:1) | 0.80 | No Reaction | Starting material; visualized with KMnO4. |

| RXN | Reaction Mixture (t=2h) | DCM:MeOH:NH4OH (85:14:1) | 0.15, 0.65, 0.80 | Faint Purple, Strong Purple | Shows presence of starting amino acid and product. |

| PROD | Product Spot | DCM:MeOH:NH4OH (85:14:1) | 0.65 | Strong Purple | Target compound, Cyclohexyl 2-aminobutanoate HCl. |

| CO | Co-spot (SM1 + RXN) | DCM:MeOH:NH4OH (85:14:1) | 0.15, 0.65, 0.80 | Overlapping Spots | Confirms identity of starting material in the reaction mix. |

Note: Rf values are illustrative and depend on exact experimental conditions.

X-ray Crystallography for Solid-State Structural Elucidationresearchgate.net,researchgate.net

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov For a compound like this compound, this technique provides unequivocal proof of its chemical structure, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

The process begins with the growth of a high-quality single crystal of the compound, which can be a significant challenge. This is typically achieved by slowly evaporating a solvent from a saturated solution or by vapor diffusion techniques. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The resulting diffraction data is then processed mathematically to generate an electron density map of the molecule, from which the positions of the individual atoms can be determined.

For this compound, an X-ray crystal structure would confirm:

The covalent connectivity of the molecule, verifying the ester linkage between the 2-aminobutanoyl moiety and the cyclohexyl group.

The stereochemistry at the alpha-carbon (C2 of the butanoate chain), confirming it as either R or S.

The conformation of the cyclohexyl ring, likely a chair conformation.

The protonation state of the amine, showing it exists as an ammonium (B1175870) cation (-NH3+).

The presence and location of the chloride counter-ion (Cl-).

The intermolecular interactions in the solid state, such as hydrogen bonds between the ammonium group and the chloride ion or the carbonyl oxygen of an adjacent molecule.

Interactive Table 2: Representative Crystallographic Data for an Alpha-Amino Acid Ester Hydrochloride

| Parameter | Example Value | Description |

| Chemical Formula | C10H20ClNO2 | The elemental composition of the compound. |

| Formula Weight | 221.72 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | The crystal lattice system (e.g., triclinic, monoclinic, orthorhombic). |

| Space Group | P21/c | The symmetry group of the crystal. |

| a, b, c (Å) | 10.5, 8.2, 14.1 | The dimensions of the unit cell. |

| α, β, γ (°) | 90, 105.5, 90 | The angles of the unit cell. |

| Volume (Å3) | 1170 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental data. |

Note: The data in this table is hypothetical and serves to illustrate the typical parameters reported in a crystallographic study of a small organic salt.

Isotopic Analysis for Mechanistic Studies and Tracing Synthetic Pathwaysnih.gov

Isotopic analysis, particularly using stable isotopes like 13C, 15N, and 18O, is a powerful tool for elucidating reaction mechanisms and tracing the fate of atoms throughout a synthetic sequence. researchgate.net For the synthesis of this compound, isotopic labeling can provide definitive answers to mechanistic questions that are difficult to resolve otherwise.

A classic application is in determining the mechanism of Fischer esterification. To confirm which oxygen atom—the one from the carboxylic acid or the one from the alcohol—is incorporated into the ester, the reaction can be carried out using an isotopically labeled starting material. For instance, if the reaction is performed with 18O-labeled cyclohexanol (C6H1118OH), and the resulting ester is found to contain the 18O label, it proves that the alcohol's oxygen atom is retained in the ester linkage. Conversely, if 18O-labeled 2-aminobutanoic acid is used and the label is found in the water molecule that is eliminated, this also supports the accepted mechanism where the alcohol acts as the nucleophile. pearson.com

The analysis of the isotopic composition is typically performed using Isotope Ratio Mass Spectrometry (IRMS), often coupled with a separation technique like Gas Chromatography (GC-IRMS). alexandraatleephillips.com For amino acid esters, this may require derivatization to increase volatility for GC analysis. The mass spectrometer measures the ratio of the heavy isotope to the light isotope (e.g., 18O/16O), allowing for the precise determination of isotopic enrichment in the product.

Interactive Table 3: Hypothetical Isotopic Labeling Study for Esterification Mechanism

| Experiment | Labeled Reactant | Expected Labeled Product | Analytical Finding | Conclusion |

| 1 | Cyclohexan-18O-ol | Cyclohexyl-18O 2-aminobutanoate HCl | Mass spectrum shows M+2 peak for the ester. | Confirms nucleophilic attack by the alcohol oxygen. |

| 2 | 2-Aminobutan-18O-oic acid | Cyclohexyl 2-aminobutan-18O-oate HCl | Mass spectrum shows M+2 peak for the ester. | Indicates carbonyl oxygen is retained. |

| 3 | 2-(15N)-Aminobutanoic acid | Cyclohexyl 2-(15N)-aminobutanoate HCl | Mass spectrum shows M+1 peak for the ester. | Traces the nitrogen atom from reactant to product. |

Computational Chemistry and Molecular Modeling of Alpha Amino Acid Ester Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is widely employed to predict the properties of molecules like Cyclohexyl 2-aminobutanoate hydrochloride with high accuracy.

Geometry Optimization and Exploration of Conformational Space

The flexibility of this compound, arising from several rotatable single bonds and the puckering of the cyclohexyl ring, results in a complex conformational landscape. DFT calculations are essential for identifying the most stable three-dimensional arrangements of the molecule, known as geometry optimization. This process minimizes the energy of the molecule to find its equilibrium structure.

Table 1: Representative Dihedral Angles for Hypothetical Stable Conformers of this compound

| Conformer | Dihedral Angle 1 (C-C-O-C) | Dihedral Angle 2 (N-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) |

| A | 178.5° | 60.2° | 0.00 |

| B | -179.1° | -175.4° | 0.85 |

| C | 65.3° | 58.9° | 1.52 |

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Once the geometries of the most stable conformers are determined, DFT can be used to predict various spectroscopic parameters. rsc.orgnih.gov These theoretical predictions are invaluable for interpreting experimental data and confirming the identity and structure of the synthesized compound. Key spectroscopic properties that can be calculated include: